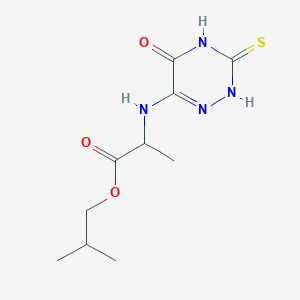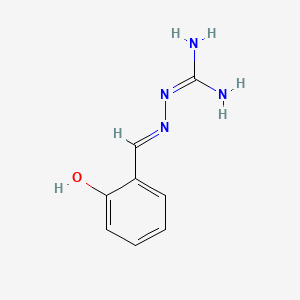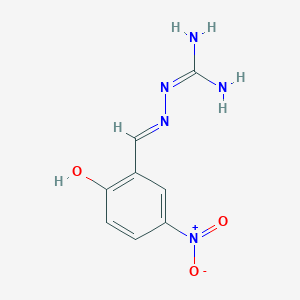![molecular formula C10H14N4O2 B7739605 N-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]GUANIDINE](/img/structure/B7739605.png)
N-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]GUANIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]GUANIDINE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a dimethoxyphenyl group attached to a methylideneamino guanidine moiety, which contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]GUANIDINE typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and aminoguanidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
N-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]GUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
N-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]GUANIDINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]GUANIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE
- N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-ETHOXYBENZOHYDRAZIDE
Uniqueness
N-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]GUANIDINE is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-15-8-4-3-7(5-9(8)16-2)6-13-14-10(11)12/h3-6H,1-2H3,(H4,11,12,14)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGFSVGRWOIULD-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C(N)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C(N)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
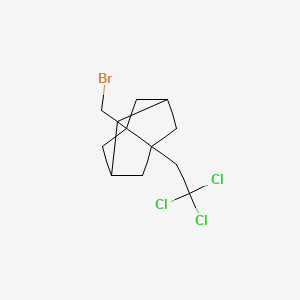
![1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene](/img/structure/B7739530.png)
![5-[(2-Hydroxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7739534.png)

![N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide](/img/structure/B7739546.png)
![ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7739550.png)
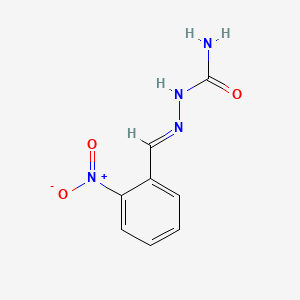

![Propan-2-yl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate](/img/structure/B7739580.png)
![propan-2-yl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate](/img/structure/B7739585.png)
![2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE](/img/structure/B7739589.png)
